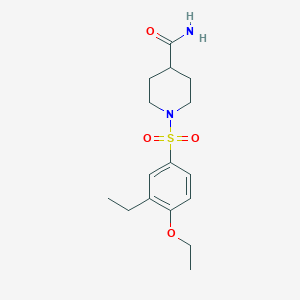
4-bromo-N-(butan-2-yl)-3-propoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-propoxyphenyl)sulfonylamine is a chemical compound with a complex structure that includes a bromine atom, a propoxy group, and a sulfonyl group attached to a phenyl ring, along with a methylpropylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a propoxyphenyl compound, followed by sulfonylation and subsequent amination to introduce the methylpropylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-3-propoxyphenyl)sulfonylamine may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
(4-Bromo-3-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(4-Bromo-3-propoxyphenyl)sulfonylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Bromo-3-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The bromine atom and propoxy group may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
(4-Bromo-3-propoxyphenyl)sulfonylamine can be compared with other similar compounds, such as:
(4-Bromo-3-propoxyphenyl)sulfonylamine: Similar structure but with an oxolan-2-ylmethyl group instead of a methylpropylamine group.
[(4-Bromo-3-propoxyphenyl)sulfonyl][(4-methylphenyl)methyl]amine: Contains a 4-methylphenylmethyl group instead of a methylpropylamine group.
These compounds share some chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
特性
CAS番号 |
914619-49-1 |
|---|---|
分子式 |
C13H20BrNO3S |
分子量 |
350.27g/mol |
IUPAC名 |
4-bromo-N-butan-2-yl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-8-18-13-9-11(6-7-12(13)14)19(16,17)15-10(3)5-2/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChIキー |
NUQVZZLBKCQNJP-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)CC)Br |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)CC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine](/img/structure/B511623.png)
amine](/img/structure/B511626.png)
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B511629.png)
![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclopentylamine](/img/structure/B511634.png)
amine](/img/structure/B511635.png)

![N-[4-(4,5-dimethyl-2-propoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B511638.png)

![4-Chloro-1-ethoxy-2-[(2-methylbenzimidazolyl)sulfonyl]benzene](/img/structure/B511643.png)

